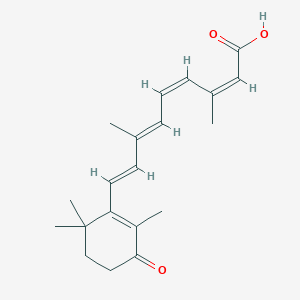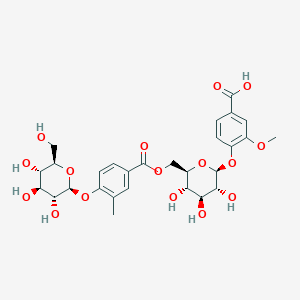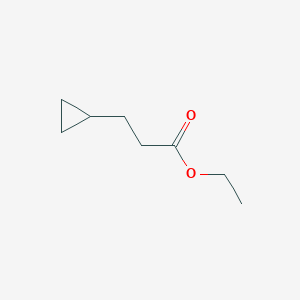
3-hydroxyheptadecanoic Acid
Übersicht
Beschreibung
3-Hydroxyheptadecansäure ist eine hydroxylierte Fettsäure mit der Summenformel C17H34O3. Sie ist Bestandteil von Lipopolysacchariden in mehreren Arten von gramnegativen Bakterien. Diese Verbindung ist bemerkenswert für ihr Vorkommen in verschiedenen biologischen Systemen und ihre Rolle im Lipidstoffwechsel .
Wirkmechanismus
Target of Action
3-Hydroxyheptadecanoic acid is a type of 3-hydroxy acid that can be used as a chemical marker for endotoxins . Endotoxins are part of the outer membrane of the cell wall of Gram-negative bacteria. They play a crucial role in the structure of the bacteria and, when released into the environment, can cause a strong immune response.
Mode of Action
It is known to interact with endotoxins, which are lipopolysaccharides found in the outer membrane of gram-negative bacteria .
Result of Action
The primary result of the action of this compound is its potential use as a chemical marker for endotoxins . This means that the presence of this compound can indicate the presence of endotoxins, which can be useful in diagnosing infections caused by Gram-negative bacteria.
Biochemische Analyse
Biochemical Properties
3-Hydroxyheptadecanoic acid is a hydroxylated fatty acid and is a component of lipopolysaccharides (LPS) in several species of Gram-negative bacteria It interacts with various enzymes and proteins within these bacteria
Cellular Effects
It is known that levels of this compound are decreased in the feces of patients with Crohn’s disease , suggesting that it may influence cell function and cellular metabolism in some way.
Metabolic Pathways
This compound is involved in the metabolism of lipopolysaccharides in Gram-negative bacteria
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 3-Hydroxyheptadecansäure kann durch Hydroxylierung von Heptadecansäure synthetisiert werden. Dieser Prozess beinhaltet typischerweise die Verwendung spezifischer Katalysatoren und kontrollierter Reaktionsbedingungen, um die selektive Addition einer Hydroxylgruppe an der dritten Kohlenstoffposition zu gewährleisten.
Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von 3-Hydroxyheptadecansäure biotechnologische Ansätze umfassen, wie z. B. die Verwendung gentechnisch veränderter Mikroorganismen, die in der Lage sind, die Verbindung durch Fermentationsprozesse zu produzieren. Diese Methoden sind darauf ausgelegt, effizient und skalierbar zu sein, wodurch die großtechnische Produktion der Verbindung ermöglicht wird .
Arten von Reaktionen:
Oxidation: 3-Hydroxyheptadecansäure kann Oxidationsreaktionen eingehen, die zur Bildung von Ketonen oder Carbonsäuren führen.
Reduktion: Die Verbindung kann zu Heptadecansäure reduziert werden.
Substitution: Hydroxylgruppen in 3-Hydroxyheptadecansäure können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitutionsreagenzien: Halogenierungsmittel, Sulfonierungsmittel.
Hauptprodukte:
Oxidation: Bildung von 3-Ketoheptadecansäure.
Reduktion: Bildung von Heptadecansäure.
Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien
Wissenschaftliche Forschungsanwendungen
3-Hydroxyheptadecansäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexer Moleküle verwendet.
Biologie: Wird untersucht hinsichtlich ihrer Rolle im Lipidstoffwechsel und ihres Vorkommens in bakteriellen Lipopolysacchariden.
Medizin: Wird untersucht hinsichtlich ihrer potenziellen therapeutischen Wirkungen und ihrer Rolle als Krankheitsmarker, z. B. bei Morbus Crohn.
Industrie: Wird bei der Produktion von Spezialchemikalien und als Zwischenprodukt in verschiedenen industriellen Prozessen eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 3-Hydroxyheptadecansäure beinhaltet ihre Einlagerung in Lipidstrukturen und ihre Teilnahme an Stoffwechselwegen. In bakteriellen Systemen ist sie ein Bestandteil von Lipopolysacchariden, die zur strukturellen Integrität und den immunologischen Eigenschaften der bakteriellen Zellwand beitragen. Die Verbindung kann auch eine β-Oxidation durchlaufen, ein Stoffwechselprozess, der Fettsäuren abbaut, um Energie zu produzieren .
Ähnliche Verbindungen:
- 3-Hydroxyoctansäure
- 3-Hydroxyhexadecansäure
- 3-Hydroxytetradecansäure
Vergleich: 3-Hydroxyheptadecansäure ist durch ihre spezifische Kettenlänge und ihr Hydroxylierungsmuster einzigartig. Im Vergleich zu kurzkettigen hydroxylierten Fettsäuren wie 3-Hydroxyoctansäure besitzt sie unterschiedliche physikalische und chemische Eigenschaften, wie z. B. Schmelzpunkt und Löslichkeit. Ihre Rolle in bakteriellen Lipopolysacchariden unterscheidet sie außerdem von anderen hydroxylierten Fettsäuren, wodurch sie zu einem interessanten Forschungsgegenstand in der Mikrobiologie und Biochemie wird .
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxy Octanoic Acid
- 3-Hydroxy Hexadecanoic Acid
- 3-Hydroxy Tetradecanoic Acid
Comparison: 3-Hydroxy Heptadecanoic Acid is unique due to its specific chain length and hydroxylation pattern. Compared to shorter-chain hydroxylated fatty acids like 3-Hydroxy Octanoic Acid, it has different physical and chemical properties, such as melting point and solubility. Its role in bacterial lipopolysaccharides also distinguishes it from other hydroxylated fatty acids, making it a compound of interest in microbiological and biochemical research .
Eigenschaften
IUPAC Name |
3-hydroxyheptadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20/h16,18H,2-15H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZUXWSQLNHYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960607 | |
| Record name | 3-Hydroxyheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40165-89-7 | |
| Record name | 3-Hydroxyheptadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40165-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptadecanoic acid, 3-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040165897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-hydroxyheptadecanoic acid in bacterial lipopolysaccharides?
A1: this compound is a significant component of the lipid A moiety in lipopolysaccharides (LPS), which are found in the outer membrane of Gram-negative bacteria. [, , ] LPS, also known as endotoxin, plays a crucial role in bacterial structural integrity and elicits strong immune responses in mammals. The composition of fatty acids in lipid A, including this compound, can influence the overall potency and immunogenicity of the LPS molecule. []
Q2: How does the structure of LPS from different Bacteroides species differ in terms of this compound?
A2: Research indicates that while this compound is present in LPS across several Bacteroides species, its specific role can vary. For instance, in Bacteroides fragilis NCTC 9343, it participates in both ester and amide linkages within the LPS structure. [] This is in contrast to Bacteroides gingivalis strains, where this compound is primarily found in a branched form as a major component of the lipid portion. [] These structural variations can contribute to differences in the antigenic properties and the immune responses elicited by LPS from different Bacteroides species.
Q3: Are there any analytical techniques used to identify and characterize this compound in bacterial samples?
A3: Yes, gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for identifying and quantifying fatty acids, including this compound, in bacterial samples. [, ] This method allows for the separation and identification of different fatty acids based on their retention times and mass-to-charge ratios.
Q4: Is there a link between the presence of this compound in marine bacteria and their taxonomy?
A4: Research suggests that the presence and abundance of specific fatty acids, including this compound, can be valuable chemotaxonomic markers for bacterial classification. [] For instance, the identification of this compound as a major hydroxyl fatty acid in the marine bacterium Rapidithrix thailandica contributed to its taxonomic placement within the family 'Flammeovirgaceae'. [] This highlights the relevance of analyzing fatty acid profiles, including this compound, for understanding bacterial diversity and evolutionary relationships.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)
